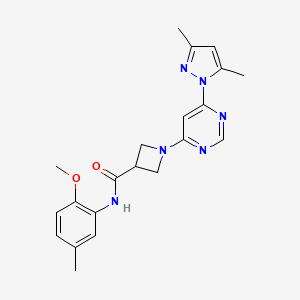

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide

Descripción

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide (hereafter referred to as the "target compound") is a heterocyclic molecule featuring:

- A pyrimidine core substituted at the 4-position with a 3,5-dimethylpyrazole moiety.

- An azetidine ring (4-membered saturated nitrogen heterocycle) attached to the pyrimidine via a methylene bridge.

- A carboxamide group linking the azetidine to a 2-methoxy-5-methylphenyl aromatic ring.

Propiedades

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-13-5-6-18(29-4)17(7-13)24-21(28)16-10-26(11-16)19-9-20(23-12-22-19)27-15(3)8-14(2)25-27/h5-9,12,16H,10-11H2,1-4H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUGQOPRAPKXLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the azetidine and carboxamide groups.

-

Preparation of Pyrazole Intermediate:

- Starting with 3,5-dimethyl-1H-pyrazole, the compound is synthesized through the condensation of acetylacetone with hydrazine hydrate under acidic conditions.

-

Preparation of Pyrimidine Intermediate:

- The pyrimidine ring is synthesized by reacting appropriate aldehydes or ketones with guanidine derivatives under basic conditions.

-

Coupling Reaction:

- The pyrazole and pyrimidine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired heterocyclic framework.

Análisis De Reacciones Químicas

Types of Reactions: 1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the pyrazole or pyrimidine rings.

Aplicaciones Científicas De Investigación

1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mecanismo De Acción

The mechanism of action of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural Analogues with Pyrazole Substitutions

Several pyrazole-containing compounds (listed in ) share partial structural homology with the target compound. For example:

- 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (Compound 1 in ):

- 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (Compound 3 in ):

Key Differences:

Pyrimidine-Based Analogues

However, the target’s pyrimidine-pyrazole system can be contrasted with:

Key Differences:

- The pyrimidine in the target compound allows for multiple hydrogen-bonding sites (N1 and N3 positions), whereas pyridazine or ester-based systems lack this versatility.

Azetidine and Carboxamide Analogues

Key Differences:

- The azetidine ring in the target compound imposes angle strain , which may enhance binding entropy upon target engagement compared to flexible chains or larger rings.

Physicochemical and Bioactive Properties

While specific data for the target compound is unavailable in the evidence, structural comparisons permit hypotheses:

Actividad Biológica

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide is a novel azetidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, antiproliferative effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Pyrazole and Pyrimidine Moieties : These heterocycles are known for their diverse biological activities, including anticancer and anti-inflammatory properties.

- Azetidine Ring : This cyclic structure enhances the compound's stability and bioavailability.

1. Enzyme Inhibition

The compound has shown significant inhibitory activity against various enzymes, particularly in the context of neurological targets:

| Target Enzyme | Ki (nM) | Assay Description |

|---|---|---|

| Adenosine receptor A2a (Human) | 2.10 | Binding assays using membranes from HEK cells transfected with adenosine receptors. |

| Adenosine receptor A1 (Human) | 210 | Similar binding assays as above. |

| Potassium voltage-gated channel H2 | 650 | Assessed using a preclinical assay examining drug candidates' ability to block currents. |

These findings suggest that the compound may have potential therapeutic applications in treating neurological disorders by modulating adenosine receptor activity .

2. Antiproliferative Activity

Research indicates that related pyrazole derivatives exhibit potent antiproliferative effects in cancer cell lines. For instance, compounds with similar structural features have been shown to:

- Reduce mTORC1 activity.

- Increase autophagy levels, indicating a potential mechanism for anticancer activity .

In a study involving pancreatic cancer cells (MIA PaCa-2), certain derivatives demonstrated submicromolar antiproliferative activity, highlighting the importance of further SAR studies to optimize efficacy .

3. Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives often correlates with specific structural features. Key observations include:

- Substituent Variations : Modifications on the pyrimidine or azetidine rings can significantly impact potency and selectivity.

- Functional Groups : The presence of methoxy and methyl groups has been associated with enhanced lipophilicity and cellular uptake.

These insights are crucial for guiding the design of new derivatives with improved pharmacological profiles .

Case Studies

Several case studies highlight the biological relevance of pyrazole-containing compounds:

- Antitumor Agents : A series of pyrazole amide derivatives were synthesized and evaluated for their ability to inhibit BRAF(V600E), a common mutation in melanoma. These compounds exhibited promising antitumor activity, suggesting that modifications to the pyrazole ring can enhance efficacy against specific cancer types .

- Anti-inflammatory Effects : Research has shown that certain pyrazole derivatives can inhibit nitric oxide production and pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Q & A

Q. What are the recommended strategies for synthesizing this compound with high purity and yield?

The synthesis of this azetidine-carboxamide derivative involves multi-step organic reactions, including:

- Azetidine Core Formation : Cyclization reactions using reagents like cesium carbonate (Cs₂CO₃) to facilitate ring closure under inert conditions .

- Pyrazole-Pyrimidine Coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the pyrimidine-pyrazole moiety .

- Carboxamide Linkage : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the azetidine core and the aryl amine .

Critical Considerations : - Use anhydrous solvents (e.g., DMF, THF) and controlled temperatures (35–80°C) to minimize side reactions .

- Purify intermediates via column chromatography (silica gel, eluents: ethyl acetate/hexane gradients) and final product via recrystallization .

Q. Which analytical techniques are critical for confirming structural integrity?

A combination of spectroscopic and crystallographic methods is essential:

- X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement. High-resolution data (≤1.0 Å) ensures accurate bond-length and angle measurements .

- NMR Spectroscopy : Confirm substitution patterns via ¹H and ¹³C NMR. Key signals include:

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺) with <2 ppm error .

Q. Table 1. Example Characterization Data from Related Compounds

| Parameter | Method | Example Result | Reference |

|---|---|---|---|

| Melting Point | DSC | 194–195°C (Compound 12) | |

| Molecular Weight | HRMS (ESI) | m/z 215.1234 ([M+H]⁺) | |

| ¹H NMR Shift (Pyridine) | 400 MHz NMR (CDCl₃) | δ 8.87 (d, J = 2 Hz) |

Advanced Research Questions

Q. How can molecular docking studies predict binding affinity with kinase targets?

Methodology :

Q. How to resolve contradictions between in vitro and in vivo efficacy data?

Experimental Design :

- Pharmacokinetic Profiling :

- Dose Optimization : Apply Design of Experiments (DoE) to test variables (dose, frequency) and model response surfaces using ANOVA .

Case Study : If in vitro IC₅₀ (e.g., 10 nM) does not translate to in vivo efficacy, evaluate: - Blood-brain barrier permeability (logP >3.0).

- Plasma protein binding (equilibrium dialysis) .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?

Key Modifications :

- Pyrazole Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target affinity. Compare IC₅₀ values in kinase inhibition assays .

- Azetidine Rigidity : Replace the azetidine with pyrrolidine to assess conformational flexibility vs. activity .

Data Analysis : - Use QSAR models (e.g., CoMFA) to correlate substituent properties (Hammett σ, LogP) with activity .

- Validate via synthesis and testing of 5–10 analogs with incremental changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.